4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid
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Overview
Description
“4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid” is a chemical compound with the molecular formula C9H14BNO4S. It has an average mass of 243.088 Da and a monoisotopic mass of 243.073654 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid” are not fully detailed in the web search results. The compound has a molecular formula of C9H14BNO4S, an average mass of 243.088 Da, and a monoisotopic mass of 243.073654 Da .Scientific Research Applications
Blood Group Research
- Scientific Field : Medical Genetics .
- Application Summary : This compound has been mentioned in the context of research into MN antigens, which reside on GYPA, one of the most abundant red-cell glycoproteins . The M and N antigens are 2 autosomal codominant antigens encoded by the first 5 amino acids of GYPA and include 3 O-linked glycans as part of the epitope .
- Results or Outcomes : The research is focused on understanding the role of these antigens and their implications in medical genetics .
Antimicrobial Research
- Scientific Field : Microbiology .
- Application Summary : Sulfonamides, such as “4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid”, have been used in the development of potent photosensitizers against multidrug-resistant Staphylococcus aureus (MRSA) .
- Methods of Application : In this research, a novel meso-arylporphyrin and its Zn (II) complex functionalized with sulfonamide groups were synthesized and characterized . The antibacterial activity towards MRSA with and without the presence of the adjuvant KI was evaluated .
- Results or Outcomes : Photodynamic studies revealed that all porphyrin derivatives were effective in photoinactivating MRSA (>99.9% of reduction) at a concentration of 5.0 μM upon white light radiation with an irradiance of 25 mW cm −2 and a total light dose of 15 J cm −2 . The combination of the porphyrin photosensitizers with the co-adjuvant KI during the photodynamic treatment proved to be very promising allowing a significant reduction in the treatment time and photosensitizer concentration .
Safety And Hazards
properties
IUPAC Name |
[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEIERVEUKRVNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681590 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid | |
CAS RN |
1217501-46-6 |
Source
|
Record name | [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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